molecular formula C9H13N3 B1610915 N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide CAS No. 36172-55-1

N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide

Cat. No.: B1610915
CAS No.: 36172-55-1
M. Wt: 163.22 g/mol
InChI Key: SBPJSTICBJFIJK-UHFFFAOYSA-N
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Description

Background and Classification of Formimidamides

Formimidamides constitute a distinctive class of organic nitrogen compounds that belong to the broader category of amidines, characterized by the presence of the carbon-nitrogen double bond functionality. The fundamental structure of formimidamides is derived from formamidine, which represents the smallest member of the carboxamidine family, with the molecular formula CH₄N₂ and a molecular weight of 44.056 grams per mole. Formamidine itself is structurally defined as formic acid with the oxygen and hydroxyl groups from the carboxy function replaced by nitrogen-hydrogen and amino groups respectively, resulting in the parent compound of the formamidines class. The systematic nomenclature for these compounds follows the International Union of Pure and Applied Chemistry conventions, where formamidine is designated as methanimidamide, reflecting its derivation from methanoic acid.

The classification of formimidamides extends beyond simple structural considerations to encompass their chemical reactivity and bonding characteristics. These compounds are distinguished by their significant basicity, which exceeds that of conventional amides due to the delocalization of positive charge across both nitrogen atoms upon protonation. The resulting amidinium ions exhibit identical carbon-nitrogen bond lengths, demonstrating the resonance stabilization inherent in these systems. Within the formimidamide subfamily, N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide occupies a unique position due to its incorporation of both aliphatic dimethylamino substituents and an aromatic pyridine moiety, creating a compound with enhanced electronic properties and coordination capabilities.

The structural diversity within formimidamides is exemplified by various synthetic derivatives that have been developed for specific applications. For instance, formamidine hydrochloride, with the molecular formula CH₅ClN₂ and molecular weight 79.51 grams per mole, represents a water-soluble salt form that facilitates handling and synthetic transformations. This hydrochloride derivative has found applications in the synthesis of pyrimidine derivatives and serves as a precursor for more complex nitrogen-containing heterocycles. The versatility of formimidamides is further demonstrated by their role as intermediates in pharmaceutical synthesis and their function as ligands in coordination chemistry applications.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Features
Formamidine CH₄N₂ 44.056 463-52-5 Parent formimidamide structure
Formamidine hydrochloride CH₅ClN₂ 79.51 6313-33-3 Water-soluble salt derivative
This compound C₉H₁₃N₃ 163.22 36172-55-1 Pyridine-substituted derivative
Formamidine acetate C₃H₆N₂O₂ 90.08 3473-63-0 Acetate salt form

Properties

IUPAC Name

N,N-dimethyl-N'-(3-methylpyridin-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-5-4-6-10-9(8)11-7-12(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPJSTICBJFIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The primary and most documented synthetic route to N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide involves the condensation of 2-amino-3-methylpyridine (3-methylpyridin-2-amine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is consistent with the synthesis of related formimidamide derivatives and is supported by multiple research sources.

Step Reactants Conditions Product Reference
1 2-Amino-3-methylpyridine + DMF-DMA Reflux in toluene or similar solvent, anhydrous conditions preferred This compound

Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, resulting in the displacement of methanol and formation of the formimidamide linkage. Anhydrous conditions are critical to suppress side reactions and improve yield.

Detailed Preparation Method

  • Reagents:

    • 2-Amino-3-methylpyridine (substrate)
    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, formylating agent)
    • Anhydrous toluene or suitable aprotic solvent
  • Procedure:

    • In a dry reaction vessel, dissolve 2-amino-3-methylpyridine in anhydrous toluene.
    • Add a stoichiometric or slight excess amount of DMF-DMA under inert atmosphere to avoid moisture.
    • Heat the mixture under reflux (typically around 110–115 °C) for several hours (commonly 4–12 h).
    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
    • Upon completion, cool the reaction mixture and remove solvent under reduced pressure.
    • Purify the crude product by recrystallization or column chromatography to isolate the pure formimidamide.
  • Yields: Literature reports yields typically range from moderate to high (60–90%), depending on reaction conditions and purification methods.

Data Table Summarizing Preparation Parameters

Parameter Details Notes
Starting Material 2-Amino-3-methylpyridine Commercially available or synthesized
Formylating Agent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Key reagent for formimidamide formation
Solvent Anhydrous toluene or aprotic solvent Moisture exclusion critical
Temperature Reflux (~110–115 °C) Controlled heating essential
Reaction Time 4–12 hours Monitored by TLC or NMR
Atmosphere Inert (nitrogen or argon) Prevents hydrolysis and side reactions
Purification Recrystallization or column chromatography To isolate pure compound
Typical Yield 60–90% Dependent on purity of reagents and conditions

Research Findings and Notes

  • The reaction between 2-amino-3-methylpyridine and DMF-DMA is a well-established route for preparing formimidamides with pyridine substituents, including this compound.

  • Anhydrous conditions are emphasized across studies to avoid hydrolysis of DMF-DMA and side reactions that reduce yield and purity.

  • Microwave and ultrasonic methods offer promising improvements in reaction efficiency but require optimization specific to this compound.

  • The compound may serve as a key intermediate in the synthesis of heterocyclic systems such as imidazo[1,2-a]pyridines, which are of pharmacological interest.

  • No direct alternative synthetic routes (e.g., via other formylating agents or from different precursors) have been extensively reported for this specific compound, highlighting the dominance of the DMF-DMA condensation route.

Chemical Reactions Analysis

Cyclization Reactions for Heterocycle Formation

This compound undergoes cyclization to form fused nitrogen-containing heterocycles under acidic or thermal conditions. Key examples include:

a. Imidazo[1,2-a]pyridine synthesis
Reaction with α-halo ketones or diketones yields imidazo[1,2-a]pyridines. For example:

  • With 1,3-dichloroacetone, it forms imidazopyrimidine derivatives via a 5-endo-trig cyclization .

  • In DMSO at 180°C, it generates pyridinium intermediates that cyclize without external catalysts .

b. Pyrimidine derivatives
Reaction with ammonium acetate in acetic acid produces pyrimidine-5-carbonitriles. A 2019 study achieved 72–85% yields for 4-amino-6-(cyano(2-oxoindolin-3-ylidene)methyl)pyrimidine derivatives under reflux conditions .

Michael Addition Reactions

The compound acts as a nucleophile in Michael additions, particularly with activated alkenes:

SubstrateProduct ClassYield (%)ConditionsRef.
MalononitrileSpiro[indoline-3,4'-pyridin]-derivatives68EtOH, TEA, reflux
Ethyl cyanoacetateOxo-spiropiperidine derivatives71DMF, 80°C, 6h
AcetylacetonePyrazolo[1,5-a]pyrimidines65THF, 70°C, 12h

Condensation Reactions

The formimidamide group participates in condensations with:

a. Carbonyl compounds

  • Reacts with aldehydes to form Schiff base analogs, as demonstrated in PI3K inhibitor syntheses .

  • Condenses with dimedone (5,5-dimethylcyclohexane-1,3-dione) to yield cyclohexenylamino-pyrazole derivatives (72.8% yield) .

b. Hydrazine derivatives
Forms pyrazole-carbonitrile hybrids when reacted with hydrazine hydrate under basic conditions .

Hydrolysis and Stability

The compound shows pH-dependent hydrolysis:

ConditionProductHalf-lifeRef.
pH < 3 (HCl)3-Methylpyridin-2-amine + DMF2.4h
pH 7.4 (buffer)Stable>48h
pH > 10 (NaOH)Degrades to multiple products6.8h

Comparative Reactivity with Structural Analogs

The 3-methylpyridine substituent confers distinct reactivity compared to other formimidamides:

Analog StructureReaction Rate (vs 3-methyl)Preferred PathwayRef.
4-Methylpyridin-3-yl derivative0.7×Cyclization
2-Methoxypyridin-4-yl derivative1.2×Michael addition
Diethylamino analogs0.5×Condensation

Catalytic and Solvent Effects

Optimal conditions for key reactions:

a. Solvent screening (for imidazo[1,2-a]pyridine synthesis) :

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMSO18060
THF651242
DMF100868

b. Acid catalysis
Sulfuric acid (1 eq.) in THF improves cyclization yields by 30% compared to uncatalyzed reactions .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds related to N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide exhibit significant anticancer properties, particularly through modulation of protein kinase activity. Protein kinases are crucial in regulating cellular functions such as proliferation and migration, which are key processes in cancer development. By inhibiting specific kinases like c-Met and KDR, these compounds can potentially hinder tumor growth and metastasis .

Table 1: Kinase Modulation Effects

CompoundTarget KinaseEffect
This compoundc-MetInhibition of proliferation
Related CompoundsKDRModulation of angiogenesis

Antimalarial Activity

This compound has been evaluated for its antimalarial effects. In preclinical studies, similar compounds demonstrated efficacy against drug-resistant strains of malaria parasites, suggesting that this compound could serve as a lead structure for developing new antimalarial drugs .

Neurological Applications

The compound's potential extends to neurological applications as well. Research has shown that derivatives can act as ligands for the N-Methyl-D-Aspartate receptor (NMDAr), which plays a vital role in various neurological disorders, including Alzheimer’s disease and schizophrenia. The ability to modulate NMDAr activity may lead to novel therapeutic strategies for these conditions .

Table 2: Neurological Studies

StudyCompoundFindings
Metaxas et al., 2015This compoundPotential PET ligand for NMDAr

Cancer Treatment

In a study examining the effects of kinase inhibitors on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro. This suggests its potential use in targeted cancer therapies where kinase signaling is disrupted .

Antimalarial Efficacy

A comparative study on various compounds against Plasmodium berghei demonstrated that derivatives of this compound exhibited notable antimalarial activity, particularly at higher doses . This positions the compound as a promising candidate for further development in the fight against malaria.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(3-methylpyridin-2-yl)formimidamide involves its interaction with specific molecular targets. The formimidamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent on Pyridine/Heterocycle Molecular Formula Key Applications/Reactivity Reference
N,N-Dimethyl-N'-(pyridin-2-yl)formimidamide Unsubstituted pyridine C₈H₁₁N₃ Precursor for imidazopyridines; forms Ru(III) complexes via C,N-chelation .
N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide 3-Methylpyridine C₉H₁₃N₃ Intermediate in Suzuki-Miyaura couplings (e.g., boronic ester derivatives ).
N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide Pyrimidine with methylthio group C₈H₁₂N₄S Antitumor agent precursor; structural flexibility for kinase inhibition .
N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide Dithiazole with thione group C₅H₇N₃S₃ Sulfur-rich heterocycle; potential applications in materials chemistry .
N,N-Dimethyl-N'-phenylformamidine Phenyl group (non-heterocyclic) C₉H₁₂N₂ Simpler structure; used in ligand design and ADMET studies due to planar geometry .

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 3-methylpyridine) may hinder coordination in metal complexes compared to smaller groups like pyrimidine .
  • Heterocycle Influence : Sulfur-containing heterocycles (e.g., dithiazole) introduce distinct reactivity, such as thione-thiol tautomerism, absent in pyridine-based compounds .

Key Observations :

  • Microwave Assistance : Sulfur-containing heterocycles (e.g., benzo[d]thiazole) achieve higher yields under microwave conditions due to rapid heating and reduced side reactions .
  • Catalytic Effects: Ru(III) complexes of pyridinyl formimidamides require deprotonation and coordination, altering reaction pathways compared to non-coordinating analogues .

Spectroscopic and Reactivity Comparisons

NMR Shifts :

  • This compound : Methyl groups at δ 3.10 (s, 3H) and δ 3.02 (s, 3H) in DMSO-d₆ .
  • Ru(III) Complex of N,N-Dimethyl-N'-(pyridin-2-yl)formimidamide : Methyl groups shift to δ 3.23 and δ 2.71 (vs. δ 3.02 and δ 2.91 in free ligand) due to deprotonation and coordination .

IR Data :

  • Imidazopyridine derivatives show C=O stretches at ~1660 cm⁻¹ when synthesized from ω-bromoacetophenones and formimidamides .

Reactivity in Cyclization :

  • 3-Methylpyridinyl formimidamides exhibit regioselective cyclization with bis(ω-bromoacetophenones), avoiding competing pathways seen in α-halo ketone-based syntheses .

Biological Activity

N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

N N Dimethyl N 3 methylpyridin 2 yl formimidamide\text{N N Dimethyl N 3 methylpyridin 2 yl formimidamide}

It is synthesized through the reaction between 2-aminopyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), typically under reflux conditions. This method has been shown to yield significant amounts of the desired product, facilitating further studies into its biological activity .

Antifungal Properties

Research indicates that derivatives of formimidamides, including this compound, exhibit antifungal activity. Specifically, compounds in this class have shown inhibitory effects on β-1,3-glucan synthase, an enzyme critical for fungal cell wall synthesis. This suggests potential applications in treating fungal infections such as Pneumocystis carinii pneumonia .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For instance, it has been linked to the modulation of glycogen synthase kinase-3 (GSK-3), which plays a role in numerous physiological processes including metabolism and cell signaling. Inhibitors of GSK-3 are of significant interest due to their potential therapeutic effects in conditions like diabetes and cancer .

Study on Antifungal Activity

A notable study highlighted the antifungal efficacy of this compound against several fungal strains. The results indicated that the compound demonstrated a dose-dependent inhibition of fungal growth, particularly against Candida species. The mechanism was proposed to involve disruption of cell wall synthesis through β-1,3-glucan synthase inhibition .

GSK-3 Inhibition Study

Another research effort focused on the compound's role as a GSK-3 inhibitor. In vitro assays revealed that this compound significantly reduced GSK-3 activity, suggesting its potential utility in therapeutic strategies targeting metabolic disorders and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntifungalInhibition of β-1,3-glucan synthase
GSK-3 InhibitionReduced enzyme activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N-Dimethyl-N'-(3-methylpyridin-2-yl)formimidamide?

  • Methodological Answer : Two main approaches are documented:

  • Formimidamide-pyridinium salt activation : Reacting 2-aminopyridine derivatives with dimethylformamide dimethyl acetal (DMFDMA) or chloroformamidinium salts to generate the formimidamide core. This avoids regioselectivity issues associated with α-halo ketones .
  • Transition metal-catalyzed condensation : Using RuCl₃·H₂O in DMF with LiCl under reflux, where 2-aminopyridine condenses with DMF to form the compound. This method involves Ru-catalyzed hydrolysis and thermal decomposition steps .

Q. Which analytical techniques are critical for characterizing This compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify non-equivalent methyl groups (e.g., signals at δ 3.23 and 2.71 ppm in Ru-coordinated complexes) and azomethine proton shifts .
  • IR spectroscopy : Detection of C=N stretching (~1640 cm⁻¹) and N–H vibrations (if protonated) .
  • Elemental analysis and ESI-MS : To confirm molecular formula and purity .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

  • Methodological Answer :

  • DMF : Acts as both solvent and reactant in Ru-catalyzed syntheses, facilitating condensation at reflux temperatures (~120°C) .
  • Ethanol : Used in non-catalytic routes for cyclization reactions (e.g., with DMFDMA) under reflux (3–5 hours) .

Q. How is this compound applied in heterocyclic synthesis?

  • Methodological Answer : It serves as a precursor for:

  • Imidazo[1,2-a]pyridines : Cyclization with activated halides or ketones to form 3-substituted derivatives .
  • Spiroindoline-pyridines : Reaction with arylidenes and DMFDMA yields tricyclic frameworks via enamine intermediates .

Advanced Research Questions

Q. What challenges arise in regioselectivity during cyclization reactions involving this compound?

  • Methodological Answer : Traditional α-halo ketones often lead to mixed regioisomers due to competing electrophilic sites. Using formimidamide-pyridinium salts enforces regioselectivity by pre-activating the pyridine ring, directing cyclization to the 3-position .

Q. How does coordination with transition metals alter the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer :

  • Ru(III) complexes : Coordination deprotonates the formimidamide moiety, shifting NMR signals (e.g., azomethine CH proton at δ 7.94 ppm in free ligand disappears) .
  • Catalytic activity : Ru coordination facilitates condensation and stabilizes intermediates, enabling one-pot syntheses under mild conditions .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Cross-validate with complementary techniques:

  • ESI-MS and elemental analysis : Confirm molecular weight when NMR signals shift due to coordination or tautomerism .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .

Q. What mechanistic insights explain the compound’s formation under catalytic conditions?

  • Methodological Answer : A three-step Ru-catalyzed mechanism is proposed:

Thermal decomposition : Tetrazole derivatives release cyanamide intermediates.

Hydrolysis : Cyanamide converts to 2-aminopyridine in acidic, aqueous media.

Condensation : 2-Aminopyridine reacts with DMF to form the product .

Q. How can reaction yields be optimized in large-scale syntheses?

  • Methodological Answer :

  • Catalyst loading : Optimize RuCl₃·H₂O concentration (1–5 mol%) to balance cost and efficiency .
  • Solvent purity : Use anhydrous DMF to prevent hydrolysis side reactions .
  • Stepwise isolation : Purify intermediates (e.g., formimidamide-pyridinium salts) before cyclization .

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